Cas no 886907-19-3 (2-4-(4-fluorobenzenesulfonamido)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

2-4-(4-fluorobenzenesulfonamido)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- Benzo[b]thiophene-3-carboxamide, 2-[[4-[[(4-fluorophenyl)sulfonyl]amino]benzoyl]amino]-4,5,6,7-tetrahydro-
- 2-4-(4-fluorobenzenesulfonamido)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
-
- Inchi: 1S/C22H20FN3O4S2/c23-14-7-11-16(12-8-14)32(29,30)26-15-9-5-13(6-10-15)21(28)25-22-19(20(24)27)17-3-1-2-4-18(17)31-22/h5-12,26H,1-4H2,(H2,24,27)(H,25,28)
- InChI Key: GLVDCIRVVFNJGB-UHFFFAOYSA-N
- SMILES: C12CCCCC=1C(C(N)=O)=C(NC(=O)C1=CC=C(NS(C3=CC=C(F)C=C3)(=O)=O)C=C1)S2
Experimental Properties
- Density: 1.495±0.06 g/cm3(Predicted)
- pka: 6?+-.0.10(Predicted)
2-4-(4-fluorobenzenesulfonamido)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2620-1074-30mg |
2-[4-(4-fluorobenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
886907-19-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2620-1074-75mg |
2-[4-(4-fluorobenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
886907-19-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2620-1074-15mg |
2-[4-(4-fluorobenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
886907-19-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2620-1074-100mg |
2-[4-(4-fluorobenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
886907-19-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2620-1074-20μmol |
2-[4-(4-fluorobenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
886907-19-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2620-1074-10μmol |
2-[4-(4-fluorobenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
886907-19-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2620-1074-40mg |
2-[4-(4-fluorobenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
886907-19-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2620-1074-2μmol |
2-[4-(4-fluorobenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
886907-19-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2620-1074-2mg |
2-[4-(4-fluorobenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
886907-19-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2620-1074-1mg |
2-[4-(4-fluorobenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
886907-19-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2-4-(4-fluorobenzenesulfonamido)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Related Literature
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
Additional information on 2-4-(4-fluorobenzenesulfonamido)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Recent Advances in the Study of 2-4-(4-fluorobenzenesulfonamido)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 886907-19-3)
The compound 2-4-(4-fluorobenzenesulfonamido)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 886907-19-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonamide and benzothiophene moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.
One of the key areas of investigation has been the compound's interaction with specific biological targets. Researchers have identified that 886907-19-3 exhibits high affinity for certain enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases. In vitro studies have demonstrated its ability to inhibit key signaling molecules, thereby reducing the production of pro-inflammatory cytokines. These findings suggest that the compound could be developed as a novel anti-inflammatory agent with fewer side effects compared to existing therapies.
Another significant advancement in the study of 886907-19-3 is its potential application in oncology. Recent preclinical trials have shown that the compound can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. Notably, it has shown efficacy against drug-resistant cancer cell lines, highlighting its potential as a second-line treatment option. Researchers are currently working on optimizing the compound's bioavailability and toxicity profile to facilitate its transition into clinical trials.
In addition to its therapeutic potential, the chemical synthesis and structural modification of 886907-19-3 have also been areas of active research. Recent publications have detailed innovative synthetic routes that improve the yield and purity of the compound. Furthermore, structural analogs have been developed to enhance its pharmacological properties, such as increased solubility and reduced metabolic degradation. These advancements are critical for the compound's future development and commercialization.
Despite these promising findings, challenges remain in the development of 886907-19-3 as a therapeutic agent. Issues such as off-target effects, potential drug-drug interactions, and long-term safety profiles need to be thoroughly investigated. Ongoing research is focused on addressing these challenges through comprehensive in vivo studies and advanced computational modeling. Collaboration between academic institutions and pharmaceutical companies is expected to accelerate the translation of these findings into clinical applications.
In conclusion, the recent studies on 2-4-(4-fluorobenzenesulfonamido)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 886907-19-3) have provided valuable insights into its therapeutic potential and mechanistic underpinnings. The compound's dual role in inflammation and oncology, coupled with advancements in its chemical synthesis, positions it as a promising candidate for future drug development. Continued research and collaboration will be essential to fully realize its clinical potential.
886907-19-3 (2-4-(4-fluorobenzenesulfonamido)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) Related Products
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)



